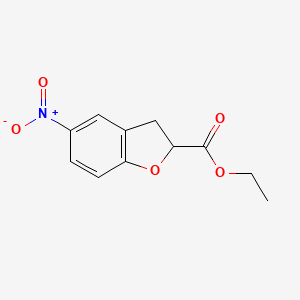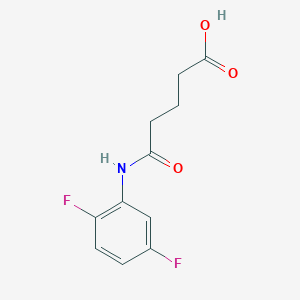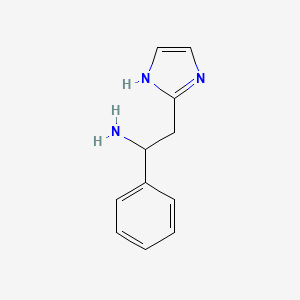
Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, in particular, has garnered attention due to its potential use in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields the desired compound with good purity and yield . The process involves a series of steps, including etherification and cyclization, to form the benzofuran ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The benzofuran ring can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran compounds with different functional groups.
科学的研究の応用
Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anti-tumor properties.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .
類似化合物との比較
Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different biological activities.
5-Nitrobenzofuran-2-carboxylic acid: Lacks the ethyl ester group, which can affect its solubility and reactivity.
2,3-Dihydrobenzofuran-2-carboxylate derivatives: Various substitutions on the benzofuran ring can lead to different pharmacological properties.
This compound stands out due to its specific nitro group, which imparts unique chemical reactivity and biological activity.
特性
IUPAC Name |
ethyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAALXFOGNROGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2851687.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate](/img/structure/B2851688.png)
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2851689.png)

![1-Bromo-2-[(2-methoxyethyl)thio]benzene](/img/structure/B2851694.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2851695.png)
![2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2851696.png)
![2-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2851697.png)

![N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2851699.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2851700.png)
![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)
![N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2851704.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methylcyclohexyl)carbamoyl]pyridine](/img/structure/B2851705.png)
